N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Beschreibung
N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a pyrazolo-pyrimidinone derivative characterized by a 4-bromobenzyl substituent at the 5-position and a benzo[d][1,3]dioxole-5-carboxamide group linked via an ethyl chain to the pyrimidinone core. Pyrazolo[3,4-d]pyrimidinones are a class of heterocyclic compounds widely investigated in medicinal chemistry due to their structural resemblance to purines, enabling interactions with kinase ATP-binding domains . The bromine atom at the benzyl group enhances steric and electronic interactions in target binding, while the benzo[d][1,3]dioxole moiety may improve metabolic stability and solubility compared to simpler aromatic substituents .
Eigenschaften
IUPAC Name |
N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN5O4/c23-16-4-1-14(2-5-16)11-27-12-25-20-17(22(27)30)10-26-28(20)8-7-24-21(29)15-3-6-18-19(9-15)32-13-31-18/h1-6,9-10,12H,7-8,11,13H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZFKPRDQYFJEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting a broad spectrum of potential targets for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biologische Aktivität
N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, particularly focusing on its anti-cancer properties and other pharmacological effects.
Chemical Structure
The compound features a complex structure characterized by:
- A pyrazolo[3,4-d]pyrimidine core.
- A benzo[d][1,3]dioxole moiety.
- A bromobenzyl substituent which may influence its biological interactions.
Biological Activity Overview
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant biological activities. The specific compound has been studied for its potential as an epidermal growth factor receptor inhibitor (EGFRI) and its anti-proliferative effects against various cancer cell lines.
Anti-Cancer Activity
Several studies have explored the anti-cancer potential of related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 12b | A549 (Lung) | 8.21 | EGFR inhibition, apoptosis induction |
| Compound 12b | HCT-116 (Colon) | 19.56 | Cell cycle arrest at S and G2/M phases |
| N-(2-(5-(4-bromobenzyl)-... | A549 (Lung) | TBD | TBD |
Case Studies
-
Epidermal Growth Factor Receptor Inhibition :
- A study highlighted that compounds with similar structures to the target compound demonstrated potent inhibition of EGFR with IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) .
- Flow cytometric analyses indicated that these compounds could induce apoptosis and significantly alter the BAX/Bcl-2 ratio, promoting cell death in cancer cells.
- Cell Cycle Arrest :
The mechanisms through which N-(2-(5-(4-bromobenzyl)-... exerts its effects include:
- Inhibition of Key Kinases : The pyrazolo[3,4-d]pyrimidine scaffold is known to inhibit kinases involved in cancer progression.
- Induction of Apoptosis : By increasing pro-apoptotic factors and decreasing anti-apoptotic ones, the compound encourages programmed cell death in malignant cells.
Pharmacological Properties
Besides anti-cancer activity, similar compounds have shown promise in other therapeutic areas:
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds containing a pyrazolo[3,4-d]pyrimidine scaffold exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit key enzymes involved in cell proliferation and tumor growth. Docking studies suggest that structural modifications can enhance selectivity against specific cancer cell lines.
- Case Study : A study on similar pyrazolo derivatives demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic action .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity:
- Activity Against Pathogens : Similar compounds have shown effectiveness against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for potent analogs . The specific compound in focus has not been extensively tested yet but shows promise based on structural similarities.
- Case Study : A comparative analysis of various substituted pyrazolo derivatives revealed that certain modifications significantly enhance antimicrobial efficacy .
Antitubercular Activity
Research has indicated that derivatives of the pyrazolo[3,4-d]pyrimidine core possess antitubercular activity. A study evaluated various substituted derivatives against Mycobacterium tuberculosis, revealing promising results for compounds with similar structures to our target compound .
Cytotoxicity Assessments
Cytotoxicity assays performed on human embryonic kidney cells (HEK293) demonstrated that several derivatives were non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development .
Conclusion and Future Directions
N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide holds significant promise in medicinal chemistry due to its potential anticancer and antimicrobial activities. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic efficacy.
Future studies should focus on:
- Detailed structure-activity relationship (SAR) analyses to optimize biological activity.
- In vivo studies to assess therapeutic potential and safety profiles.
- Exploration of additional biological targets to broaden the scope of applications.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Bromine vs.
- Benzo[d][1,3]dioxole vs. Cyclopropane/CF3-Benzamide : The benzo[d][1,3]dioxole moiety offers metabolic resistance due to its fused oxygen-rich aromatic system, contrasting with the cyclopropane’s conformational rigidity and the CF3 group’s electron-withdrawing effects .
Pharmacological Implications
- Kinase Inhibition: Pyrazolo[3,4-d]pyrimidinones are known ATP-competitive kinase inhibitors. The bromine atom may enhance selectivity for kinases with hydrophobic subpockets (e.g., Bruton’s tyrosine kinase), while the benzo[d][1,3]dioxole group could reduce off-target interactions .
- Antioxidant and Anti-inflammatory Activity : Analogues with oxygen-rich substituents (e.g., benzo[d][1,3]dioxole) show enhanced antioxidant capacity, as observed in Populus bud extracts .
Research Findings and Challenges
- Computational Predictions : Molecular docking studies suggest the bromine atom forms van der Waals contacts with kinase hydrophobic residues, while the benzodioxole group stabilizes the compound via hydrogen bonding with solvent-exposed regions .
- Limitations : Empirical data on the target compound’s bioactivity are absent in the provided evidence, necessitating further in vitro assays to validate kinase inhibition potency and selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
